molecular formula C18H22N2O5 B2492462 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-17-6

3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Numéro de catalogue: B2492462
Numéro CAS: 2034610-17-6
Poids moléculaire: 346.383
Clé InChI: MVCKKXHXNNHMTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034610-17-6) is a synthetic organic compound with a molecular weight of 346.38 g/mol and the molecular formula C18H22N2O5 . This chemically complex molecule is built around a core structure featuring an azetidine ring and an oxazolidine-2,4-dione moiety, which are of significant interest in medicinal chemistry for drug discovery. Compounds containing the azetidine scaffold are frequently investigated for their potential as neuromedin U receptor agonists . Neuromedin U is a neuropeptide involved in a variety of physiological processes, and receptor agonists are studied for their potential in treating metabolic disorders such as obesity and diabetes . Furthermore, structurally related azetidine derivatives are explored as colchicine-binding site inhibitors, which disrupt tubulin polymerization and can exhibit potent antiproliferative activities in cancer cell lines, including breast cancer models . The specific structural features of this compound, including the 2-ethoxyphenyl group, suggest it may be a valuable candidate for researchers in the fields of metabolic disease and oncology, particularly for in vitro studies aimed at understanding signaling pathways and cellular proliferation mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-[[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-2-24-15-6-4-3-5-14(15)7-8-16(21)19-9-13(10-19)11-20-17(22)12-25-18(20)23/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCKKXHXNNHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves multiple steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar multi-step processes, optimized for yield and purity.

Analyse Des Réactions Chimiques

3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and oxazolidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)5.0Inhibition of cell proliferation
HeLa (Cervical Cancer)4.5Induction of apoptosis
A549 (Lung Cancer)6.0Cell cycle arrest

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses bactericidal effects against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) revealed that while the compound exhibits potent anticancer activity, it shows low cytotoxicity towards normal cells, indicating a favorable therapeutic index. Viability assays demonstrated that at certain concentrations, the compound did not significantly affect normal cell proliferation.

Cell LineViability (%) at IC50
L929 Fibroblasts>80%

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the ethoxyphenyl group enhances lipophilicity and binding affinity to target proteins, while the oxazolidine and azetidine rings contribute to its stability and interaction with biological targets.

Mécanisme D'action

The mechanism of action of 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound’s azetidine and oxazolidine rings are believed to play a crucial role in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione
  • Structural Differences : Oxazolidine-2,4-dione contains an oxygen atom in the five-membered ring, while thiazolidine-2,4-dione (e.g., compounds in and ) substitutes oxygen with sulfur. This substitution alters electronic properties and hydrogen-bonding capacity.
  • Synthetic Routes: Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation (e.g., compound 5g in ), whereas oxazolidine-2,4-dione derivatives may require azetidine functionalization, as seen in .
Pyrrolidine-2,4-dione Derivatives
  • Compounds like (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione () share the 2,4-dione motif but incorporate a pyrrolidine ring.

Substituent Effects on Physicochemical Properties

Arylidene Substituents
  • highlights compounds with para-substituted arylidene groups (e.g., 5k : 4-Br, 5i : 4-F, 5m : 4-NMe₂). These substituents modulate lipophilicity (logP) and dipole moments, influencing solubility and bioavailability. For instance, electron-withdrawing groups (e.g., Br, F) increase melting points (e.g., 5k : 198–200°C) compared to electron-donating groups (e.g., 5m : 175–177°C) .
Azetidine vs. Piperidine/Other Amines
  • In contrast, piperidine-containing analogs (e.g., ’s spiro compounds) exhibit reduced strain and altered pharmacokinetic profiles .

Spectroscopic and Crystallographic Data

IR and NMR Trends
  • Oxazolidine-2,4-dione derivatives show characteristic C=O stretches at ~1750–1800 cm⁻¹ (IR), whereas thiazolidine-2,4-diones exhibit slightly lower frequencies due to sulfur’s electron-donating effects.
  • In ¹H NMR , the azetidine methylene protons (CH₂) resonate at δ 3.5–4.0 ppm, distinct from pyrrolidine derivatives (δ 2.5–3.5 ppm) .
Bond Lengths and Hydrogen Bonding
  • The C=O bond lengths in the target compound’s oxazolidine-2,4-dione core (~1.22–1.27 Å) align with those in pyrrolidine-2,4-diones (, Table S1). Intramolecular hydrogen bonds (e.g., O1–H1A in ) stabilize enol tautomers, critical for bioactivity .
Antibiotic and Herbicidal Activity
  • Pyrrolidine-2,4-diones (e.g., ) demonstrate antibiotic activity via tricarbonylmethane motifs, while oxazolidine-2,4-diones are less explored but may share similar mechanisms. The azetidine substituent in the target compound could enhance penetration into bacterial membranes .
  • Thiazolidine-2,4-diones () are associated with antidiabetic and anticancer activity, suggesting divergent applications compared to oxazolidine-based analogs .

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Compound Class Core Structure Substituent Example Melting Point (°C) Rf Value Key Bioactivity
Oxazolidine-2,4-dione (Target) Oxazolidine Azetidinyl + 2-Ethoxyphenyl N/A N/A Under investigation
Thiazolidine-2,4-dione (5k) Thiazolidine 4-Bromophenyl 198–200 0.62 Anticancer
Pyrrolidine-2,4-dione () Pyrrolidine 4-Ethoxyphenyl 83–85 N/A Antibiotic

Table 2: Spectroscopic Data Comparison

Compound IR C=O (cm⁻¹) ¹H NMR (δ, ppm) LC-MS (m/z)
Target Compound ~1750 3.8 (azetidine CH₂), 1.4 (ethoxy CH₃) Calc: 432.4
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione () 1720, 1685 7.2 (aromatic H), 3.8 (OCH₃) Obs: 387.2

Activité Biologique

3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS Number: 2034544-89-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N5O3C_{21}H_{27}N_{5}O_{3}, with a molecular weight of 397.5 g/mol. The structure features an oxazolidine ring fused with an azetidine moiety and an ethoxyphenyl group, which is significant for its biological interactions.

The primary mechanism of action for this compound involves its interaction with tubulin, a critical protein in cell division. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
A54920
HepG218

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses bactericidal effects against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) revealed that while the compound exhibits potent anticancer activity, it shows low cytotoxicity towards normal cells, indicating a favorable therapeutic index. The viability assays demonstrated that at certain concentrations, the compound did not significantly affect normal cell proliferation .

Table 3: Cytotoxicity Results on L929 Cells

Concentration (µM)Viability (%)Reference
5090
10085
20070

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the ethoxyphenyl group enhances lipophilicity and binding affinity to target proteins, while the oxazolidine and azetidine rings contribute to its stability and interaction with biological targets .

Q & A

Basic Question

  • X-ray crystallography : Resolve the planarity of the oxazolidine-2,4-dione core and spatial arrangement of the 2-ethoxyphenyl group .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3 ppm, while azetidine protons resonate as multiplets between 3.5–4.5 ppm .
  • DFT calculations : Compare computed bond angles/distances with experimental data to validate electronic effects of the electron-withdrawing oxazolidine-dione moiety .

What advanced strategies can resolve contradictions in reported bioactivity data across studies?

Advanced Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Substituent electronic effects : Compare derivatives with electron-withdrawing (e.g., -CF3_3) vs. electron-donating (e.g., -OCH3_3) groups using in vitro assays (e.g., HLE inhibition assays) .
  • Solubility differences : Use logP calculations and HPLC to correlate hydrophobicity with cellular uptake efficiency .
  • Metabolic stability : Conduct liver microsome assays to identify metabolites that may interfere with activity measurements .

How can computational modeling guide the optimization of this compound’s receptor-binding affinity?

Advanced Question

  • Molecular docking : Simulate interactions with orexin receptors (OX1/OX2) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to His350^{350} (OX1) or Tyr318^{318} (OX2) .
  • MD simulations : Analyze binding stability over 100 ns trajectories to identify substituents that enhance residence time (e.g., ethoxyphenyl’s hydrophobic interactions) .
  • QSAR models : Train models on IC50_{50} data from analogs (e.g., morpholinosulfonyl derivatives) to predict activity of novel structures .

What methodologies are recommended for studying the compound’s pharmacokinetics and toxicity in preclinical models?

Advanced Question

  • ADMET profiling :
    • Absorption : Use Caco-2 cell monolayers to measure permeability (Papp_{\text{app}} > 1 × 106^{-6} cm/s indicates good oral bioavailability) .
    • Toxicity : Perform Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac risk .
  • In vivo PK : Administer the compound (10 mg/kg, IV/PO) to rodents and collect plasma for LC-MS/MS analysis. Calculate half-life (t1/2_{1/2}), clearance, and volume of distribution .

How do structural modifications at the azetidine or oxazolidine-dione moieties impact biological activity?

Advanced Question

  • Azetidine modifications : Replace the 3-(2-ethoxyphenyl)propanoyl group with a sulfonyl group (e.g., phenethylsulfonyl) to enhance protease inhibition (e.g., IC50_{50} reduced from 12 μM to 3.5 μM) .
  • Oxazolidine-dione substitutions : Introduce methyl groups at C-5 to improve metabolic stability (e.g., 5-methyl derivatives show 2-fold higher microsomal stability) .
  • Hybrid derivatives : Combine with pyrrolidine rings (e.g., 3-(trifluoromethyl)phenyl analogs) to balance lipophilicity (clogP ~2.5) and solubility (>50 μM in PBS) .

What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

Advanced Question

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Gene knockdown : Apply siRNA targeting candidate receptors (e.g., OX1R) in cell-based assays to confirm functional involvement .
  • Biochemical profiling : Screen against a panel of 100 kinases/GPCRs to identify off-target effects (e.g., mineralocorticoid receptor antagonism) .

How can researchers address batch-to-batch variability in compound synthesis?

Basic Question

  • Process optimization : Standardize reaction conditions (e.g., 72 hours at 80°C for azetidine acylation) and use in-line FTIR to monitor intermediate formation .
  • Quality control : Implement UPLC-PDA (>98% purity threshold) and chiral HPLC to ensure enantiomeric excess (>99% for R-configuration) .
  • Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer and reproducibility at >10 g scale .

What are the best practices for analyzing metabolic pathways of this compound?

Advanced Question

  • Metabolite identification : Incubate with human hepatocytes and analyze using HR-MS/MS. Major Phase I metabolites typically result from O-deethylation (m/z shift −28) or azetidine ring oxidation .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Stable isotope labeling : Synthesize 13C^{13}\text{C}-labeled compound for precise tracking in in vivo mass balance studies .

How can the compound’s physicochemical properties be tailored for specific delivery systems (e.g., nanoparticles)?

Advanced Question

  • Lipid nanoparticle (LNP) encapsulation : Modify logD (target 1–3) by introducing PEGylated chains to enhance encapsulation efficiency (>80%) .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility (>5 mg/mL in PBS) .
  • Prodrug design : Synthesize phosphate esters at the oxazolidine-dione carbonyl to enable pH-dependent release in tumor microenvironments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.